![molecular formula C25H21N3 B2874155 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-75-9](/img/structure/B2874155.png)
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
“3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a derivative of quinoline, a class of compounds that has been explored for potential anticancer properties . Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would include additional modifications to this base structure, but the exact details are not provided in the available resources.Scientific Research Applications
Anti-Inflammatory Applications
Pyrazolo[4,3-c]quinoline: derivatives have been studied for their potential as anti-inflammatory agents. They have shown promise in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, which is a significant marker of inflammation. The inhibition of NO production suggests that these compounds can modulate inflammatory responses, which is crucial in treating conditions like arthritis, asthma, and other inflammatory diseases .
Medicinal Chemistry
The quinoline motif is a core structure in drug design due to its broad spectrum of bioactivity. The derivatives of quinoline, including the pyrazolo[4,3-c]quinoline class, are of substantial interest in medicinal chemistry for their therapeutic potential. They are being explored for their efficacy in various pharmacological applications, which may lead to the development of new drugs .
Pharmacological Applications
Recent advances in the chemistry of quinoline derivatives have highlighted their importance in pharmacology. The functionalized quinoline motifs, such as those found in pyrazolo[4,3-c]quinoline derivatives, are being investigated for their potential use in treating a wide range of diseases due to their versatile applications in drug discovery .
Synthesis and Optimization
The synthesis of pyrazolo[4,3-c]quinoline derivatives is an area of ongoing research. Structural optimization studies are being conducted to enhance their anti-inflammatory effects by analyzing important structure features through quantitative structure–activity relationship (QSAR) analysis. This research aims to improve the efficacy of these compounds as anti-inflammatory agents .
Drug Development
The pyrazolo[4,3-c]quinoline derivatives are being screened both in vivo and in vitro for their biological and pharmaceutical properties. This screening is a critical step in the drug development process, as it helps identify the most promising compounds for further development into therapeutic agents .
Industrial Chemistry
Quinoline and its derivatives are also significant in industrial and synthetic organic chemistry. Their applications extend beyond medicinal uses and are valuable in various industrial processes, where their chemical properties can be harnessed for specific purposes .
Lead Compounds in Drug Discovery
The pyrazolo[4,3-c]quinoline derivatives serve as vital scaffolds for lead compounds in drug discovery. Their structural features make them suitable candidates for modification and optimization in the search for new drugs with improved efficacy and safety profiles .
Therapeutic Potential
The therapeutic potential of pyrazolo[4,3-c]quinoline derivatives is vast, with ongoing research into their use for various medical conditions. Their role in modulating biological pathways makes them candidates for the treatment of diseases where such pathways are dysregulated .
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They have also been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Mode of Action
The structural diversity of quinoline derivatives provides high and selective activity attained through different mechanisms of action . The interaction of the compound with its targets could lead to changes in the cellular processes, affecting the normal functioning of the cells.
Biochemical Pathways
Quinoline derivatives have been known to impact a variety of biochemical pathways due to their broad spectrum of bioactivities . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.
Result of Action
Quinoline derivatives have been known to exhibit a range of effects due to their broad spectrum of bioactivities . These effects can include changes in cellular processes, inhibition of microbial growth, and potential antitumor activities.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives .
properties
IUPAC Name |
3-(4-ethylphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-10-12-19(13-11-18)24-22-16-26-23-14-9-17(2)15-21(23)25(22)28(27-24)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPHSLRVDAGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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